Cas no 15904-27-5 (1-amino-2,2,4-trimethylpentan-3-ol)

1-amino-2,2,4-trimethylpentan-3-ol 化学的及び物理的性質
名前と識別子
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- 3-Pentanol, 1-amino-2,2,4-trimethyl-
- 1-amino-2,2,4-trimethylpentan-3-ol
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- インチ: 1S/C8H19NO/c1-6(2)7(10)8(3,4)5-9/h6-7,10H,5,9H2,1-4H3
- InChIKey: REXDANOMVZHVEG-UHFFFAOYSA-N
- ほほえんだ: C(N)C(C)(C)C(O)C(C)C
1-amino-2,2,4-trimethylpentan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148724-5.0g |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 5.0g |
$2443.0 | 2023-02-14 | ||
Enamine | EN300-148724-10000mg |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 10000mg |
$3622.0 | 2023-09-28 | ||
Enamine | EN300-148724-50mg |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 50mg |
$707.0 | 2023-09-28 | ||
Enamine | EN300-148724-5000mg |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 5000mg |
$2443.0 | 2023-09-28 | ||
Enamine | EN300-148724-0.05g |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 0.05g |
$707.0 | 2023-02-14 | ||
Enamine | EN300-148724-0.1g |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 0.1g |
$741.0 | 2023-02-14 | ||
Enamine | EN300-148724-1.0g |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-148724-2.5g |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 2.5g |
$1650.0 | 2023-02-14 | ||
Enamine | EN300-148724-2500mg |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 2500mg |
$1650.0 | 2023-09-28 | ||
Enamine | EN300-148724-500mg |
1-amino-2,2,4-trimethylpentan-3-ol |
15904-27-5 | 500mg |
$809.0 | 2023-09-28 |
1-amino-2,2,4-trimethylpentan-3-ol 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-amino-2,2,4-trimethylpentan-3-olに関する追加情報
Professional Introduction to 1-amino-2,2,4-trimethylpentan-3-ol (CAS No. 15904-27-5)
1-amino-2,2,4-trimethylpentan-3-ol, with the chemical formula C8H19N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its unique structural features, characterized by a tertiary amine group and a branched aliphatic backbone, make it a versatile intermediate in synthetic chemistry. This introduction delves into the compound's properties, applications, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of 1-amino-2,2,4-trimethylpentan-3-ol consists of a central carbon atom bonded to an amino group (-NH2), two isopropyl groups (-CH(CH3)2), and a tertiary butyl group (-C(CH3)3). This configuration imparts high steric hindrance and functional diversity, enabling its use in complex synthetic pathways. The compound's solubility in organic solvents such as ethanol and dichloromethane further enhances its applicability in various chemical reactions.
In recent years, 1-amino-2,2,4-trimethylpentan-3-ol has garnered attention for its role as a building block in the synthesis of pharmacologically active molecules. Its tertiary amine functionality allows for easy derivatization into amides, esters, and other heterocyclic compounds, which are prevalent in drug design. For instance, studies have demonstrated its utility in constructing chiral centers for enantiomerically pure drugs, a critical factor in modern medicinal chemistry.
The pharmaceutical industry has leveraged 1-amino-2,2,4-trimethylpentan-3-ol in the development of novel therapeutic agents. A notable application includes its incorporation into protease inhibitors used to treat viral infections. The branched structure of the compound contributes to enhanced binding affinity to target enzymes, improving the efficacy of these inhibitors. Additionally, researchers have explored its potential in anti-inflammatory drugs, where its ability to modulate enzyme activity has shown promising results in preclinical studies.
Recent advancements in computational chemistry have further highlighted the significance of 1-amino-2,2,4-trimethylpentan-3-ol. Molecular modeling studies indicate that its rigid framework can be engineered to optimize interactions with biological targets. This has led to innovative strategies for drug discovery, where virtual screening techniques identify optimal analogs of this compound for specific therapeutic applications. Such computational approaches not only accelerate the drug development process but also reduce experimental costs.
The synthesis of 1-amino-2,2,4-trimethylpentan-3-ol has been refined through multiple methodologies, including catalytic hydrogenation and reductive amination. These processes ensure high yields and purity levels required for pharmaceutical-grade materials. Recent patents have described novel catalytic systems that improve the efficiency of these reactions while minimizing byproduct formation. Such innovations underscore the ongoing efforts to enhance the sustainability and scalability of producing this valuable intermediate.
In conclusion,1-amino-2,2,4-trimethylpentan-3-ol (CAS No. 15904-27-5) represents a cornerstone in modern pharmaceutical chemistry. Its structural versatility and functional properties make it indispensable in drug discovery and development. As research continues to uncover new applications for this compound,1-amino-2,2,4-trimethylpentan-3-ol is poised to remain at the forefront of medicinal chemistry innovation.
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